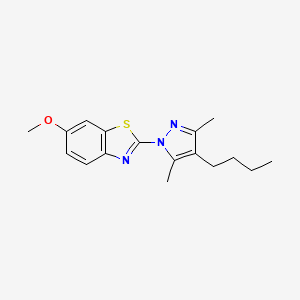
1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a pyrimidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethenylation: The ethenyl groups can be introduced via a Heck reaction or Wittig reaction using appropriate alkenyl halides or phosphonium ylides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of palladium or other transition metal catalysts.
Solvents: Selection of solvents that maximize yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets. For instance:
Molecular Targets: Enzymes or receptors that the compound binds to.
Pathways Involved: Inhibition or activation of biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
1,3-Diethenyl-2,4(1H,3H)-dione: Similar structure but lacks the fluorine atom.
Uniqueness
1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both ethenyl and fluorine groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
111854-27-4 |
|---|---|
Molecular Formula |
C8H7FN2O2 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
1,3-bis(ethenyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7FN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h3-5H,1-2H2 |
InChI Key |
RJIKAUWQCGLRKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=C(C(=O)N(C1=O)C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


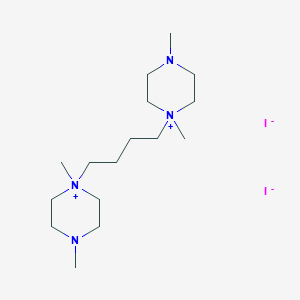
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
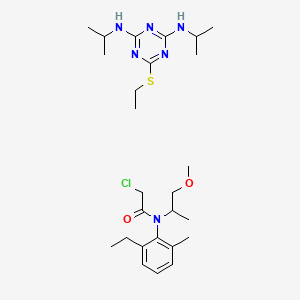
![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)
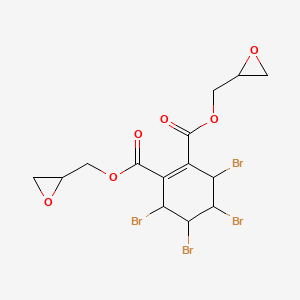
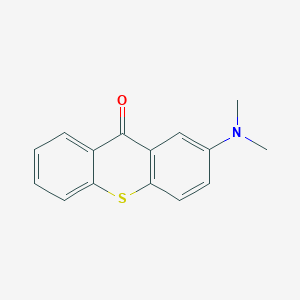
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
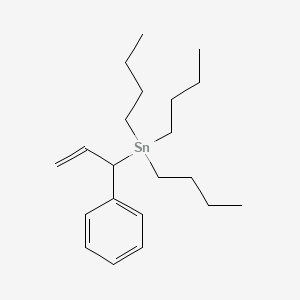
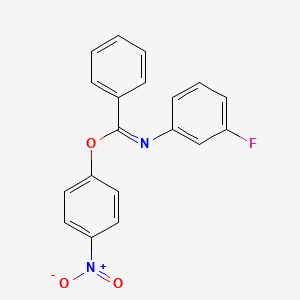
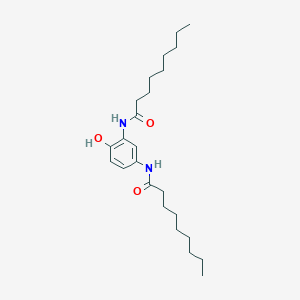
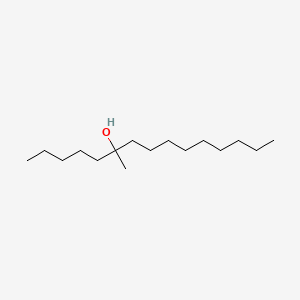
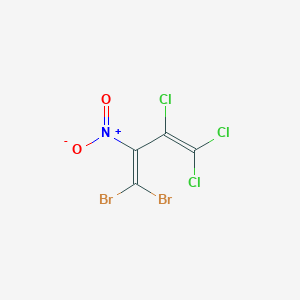
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
